

Preclinical Profile of HMN-176: A Technical Overview

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Compound of Interest		
Compound Name:	HMN-176	
Cat. No.:	B10753006	Get Quote

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of **HMN-176**, a stilbene derivative with notable antitumor properties. **HMN-176** is the active metabolite of the orally administered prodrug HMN-214. This document synthesizes the available preclinical data, detailing the compound's mechanism of action, its efficacy in various cancer models, and its effects on key cellular processes. The information is presented to aid researchers, scientists, and professionals in the field of drug development in understanding the therapeutic potential of **HMN-176**.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of **HMN-176**, focusing on its efficacy in overcoming multidrug resistance and its impact on cell cycle progression.

Table 1: In Vitro Efficacy of HMN-176 in Overcoming Multidrug Resistance



Cell Line	Treatment	Endpoint	Result	Citation
K2/ARS (Adriamycin- resistant human ovarian cancer)	3 μM HMN-176	GI50 of Adriamycin	~50% decrease	[1]
K2/ARS	3 μM HMN-176 (48h)	MDR1 mRNA expression	~56% suppression	[1]
K2/ARS	3 μM HMN-176 (48h)	MDR1 protein expression	Significant reduction	[1]

Table 2: Cytotoxic Activity of **HMN-176** in Human Tumor Specimens (Ex-vivo Soft Agar Cloning Assay)

HMN-176 Concentration	Assessable Specimens	Response Rate	Citation
0.1 μg/ml	11/34	32%	[2]
1.0 μg/ml	21/34	62%	[2]
10.0 μg/ml	25/35	71%	[2]

Table 3: Tumor-Specific Activity of HMN-176 (Ex-vivo Soft Agar Cloning Assay)

Tumor Type	HMN-176 Concentration	Response Rate	Citation
Breast Cancer	1.0 μg/ml	75% (6/8)	[2]
Non-Small Cell Lung Cancer	10.0 μg/ml	67% (4/6)	[2]
Ovarian Cancer	10.0 μg/ml	57% (4/7)	[2]

Table 4: Effect of HMN-176 on Mitosis Duration

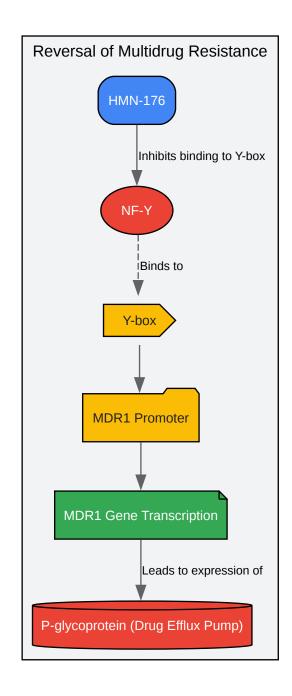


Cell Line	Treatment	Duration of Mitosis (Mean ± SEM)	Citation
hTERT-RPE1	Untreated	50 ± 5 min	[3]
hTERT-RPE1	2.5 μM HMN-176	147 ± 8 min	[3]
CFPAC-1	Untreated	60 ± 7 min	[3]
CFPAC-1	2.5 μM HMN-176	344 ± 46 min	[3]

Mechanism of Action: Signaling Pathways and Molecular Interactions

HMN-176 exerts its antitumor effects through a dual mechanism of action: interference with mitotic progression and reversal of multidrug resistance. These pathways are visually represented in the following diagrams.

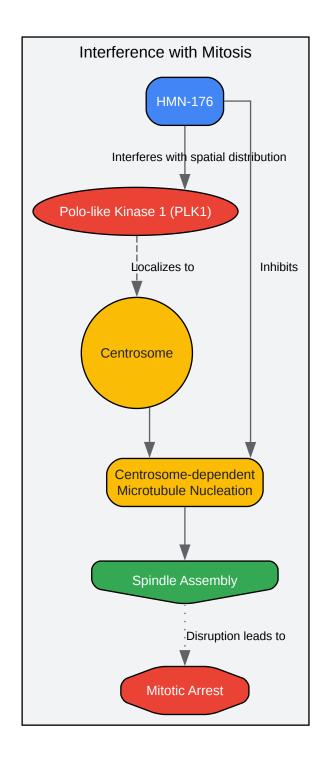




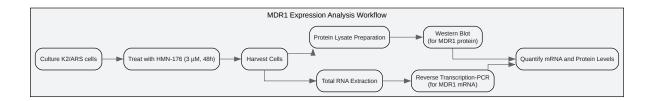
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Caption: HMN-176 mediated downregulation of MDR1 gene expression.









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